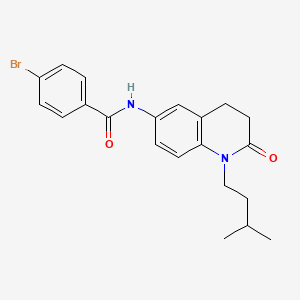

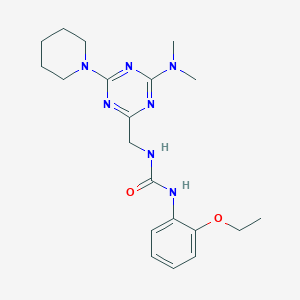

4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as JTE-907, is a synthetic compound that has been extensively studied for its potential therapeutic applications. JTE-907 is a selective antagonist of the cannabinoid CB2 receptor, which is primarily expressed in immune cells and has been implicated in various diseases, including inflammation, autoimmune disorders, and cancer.

Aplicaciones Científicas De Investigación

Synthesis and Biological Potential

One research avenue explores the One-Pot Synthesis of Dynamic Benzoxazinones and Quinazolinones . Researchers have investigated reactions of benzoxazinone derivatives to afford corresponding quinazolinones with expected biological activity. This study illustrates the versatility of such compounds, including potential applications in medicinal chemistry due to their interesting biological activities (El-hashash, Azab, & Morsy, 2016).

Chemical Transformations and Applications

Another research direction involves the Bromination of Quinoline Derivatives , which provides insight into the regioselective monobromination of isoquinoline and related compounds. This process is highly sensitive to the choice of brominating agent, acid, temperature, and concentration, indicating the complex chemistry of these bromo-substituted compounds and their potential utility in further chemical transformations (Brown & Gouliaev, 2004).

Cobalt-Promoted Dimerization

The Cobalt-Promoted Dimerization of Aminoquinoline Benzamides represents a significant methodological advancement, showcasing a specific reaction mechanism that could be harnessed for synthesizing novel compounds. This method demonstrates the compatibility of various functional groups under the reaction conditions, suggesting its potential application in synthesizing a wide range of structurally diverse molecules (Grigorjeva & Daugulis, 2015).

Potential Ligands for σ Receptors

Research on Tetrahydroisoquinolinyl Benzamides highlights the synthesis and evaluation of these compounds as potential ligands for σ receptors. This area of research is particularly relevant to the development of novel therapeutic agents, given the significant role of σ receptors in various physiological processes and diseases. The findings underscore the importance of structural modifications in enhancing receptor affinity and selectivity, which could guide the design of new pharmaceuticals (Xu, Lever, & Lever, 2007).

Propiedades

IUPAC Name |

4-bromo-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O2/c1-14(2)11-12-24-19-9-8-18(13-16(19)5-10-20(24)25)23-21(26)15-3-6-17(22)7-4-15/h3-4,6-9,13-14H,5,10-12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPWCOGNZDCWHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2763542.png)

![{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2763546.png)

![4-benzyl-N-cyclopentyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2763549.png)

![[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride](/img/structure/B2763551.png)

![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2763560.png)

![(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2763561.png)

![1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol](/img/structure/B2763563.png)